molecular formula C21H14F3N3O6S B2864381 ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 890888-88-7

ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2864381
CAS No.: 890888-88-7
M. Wt: 493.41
InChI Key: RPRLYMWRBOKSPH-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • Furan-2-amido substituent at position 5: Introduces hydrogen-bonding capability and aromaticity, which may influence target binding .
  • 4-Oxo group: Stabilizes the pyridazine ring through conjugation and may participate in polar interactions .
  • 4-(Trifluoromethoxy)phenyl at position 3: Provides electron-withdrawing effects and steric bulk, likely affecting receptor affinity and metabolic stability .

Properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O6S/c1-2-31-20(30)16-13-10-34-18(25-17(28)14-4-3-9-32-14)15(13)19(29)27(26-16)11-5-7-12(8-6-11)33-21(22,23)24/h3-10H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRLYMWRBOKSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with an appropriate amine to form the furan-2-carboxamide intermediate. This intermediate is then subjected to cyclization reactions with various reagents to form the thieno[3,4-d]pyridazine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Thieno[3,4-d]pyridazine 5-(Furan-2-amido), 3-[4-(trifluoromethoxy)phenyl], ethyl carboxylate Hypothesized enhanced lipophilicity and H-bonding potential
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-thieno[3,4-d]pyridazine-1-carboxylate () Thieno[3,4-d]pyridazine 5-(3-Phenylpropanamido), 3-[4-(trifluoromethyl)phenyl], ethyl carboxylate Trifluoromethyl group increases electron withdrawal; phenylpropanamido adds bulk
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate () Thieno[2,3-d]pyridazine Methyl ester, 5-methyl group Reduced lipophilicity (methyl ester) vs. ethyl; simpler substitution pattern
Pyrimidinone derivatives () Pyrimidinone Varied esters (ethyl/methyl), chloro, phenyl groups Known antihypertensive/antibacterial activity; ester choice modulates solubility
Key Observations :
  • Trifluoromethoxy vs.
  • Amido Substituents : The furan-2-amido group (target) offers a smaller, heteroaromatic profile compared to the bulkier 3-phenylpropanamido group (), which may impact steric interactions in target binding .
  • Ester Groups : Ethyl esters (target, ) generally confer higher lipophilicity than methyl esters (), favoring passive diffusion across biological membranes .

Hypothesized Pharmacological Implications

  • Electron-Withdrawing Groups : The 4-(trifluoromethoxy)phenyl group in the target compound may enhance metabolic stability compared to 4-(trifluoromethyl)phenyl (), as trifluoromethoxy is less prone to oxidative metabolism .
  • Furan vs. Phenylpropanamido : The furan ring’s oxygen atom (target) could engage in hydrogen bonding with biological targets, whereas the phenylpropanamido group () may favor hydrophobic interactions .
  • Ethyl Carboxylate : Compared to methyl esters (), the ethyl group likely improves bioavailability but may reduce aqueous solubility .

Biological Activity

Ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₅F₃N₂O₃S, with a molecular weight of approximately 485.40 g/mol. The compound features a thieno[3,4-d]pyridazine core with various functional groups that enhance its biological activity.

Pharmacological Properties

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of thieno[3,4-d]pyridazines possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : this compound has been evaluated for its potential in cancer therapy due to its ability to inhibit cell proliferation in certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibitor of acetyl-CoA carboxylase (ACC)

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways. For instance, it has shown potential as an ACC inhibitor which is crucial for fatty acid synthesis.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research on various cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent inhibition of cell growth and increased apoptosis markers.
  • Animal Models : In vivo studies using animal models have shown promising results where the compound exhibited significant tumor reduction compared to control groups.

Table 2: Summary of Case Studies

Study TypeFindingsReference
In VitroDose-dependent inhibition of cancer cell growth
In VivoSignificant tumor reduction in animal models

Q & A

Q. What are the recommended synthetic routes for ethyl 5-(furan-2-amido)-4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?

The synthesis involves multi-step reactions, typically starting with the assembly of the thieno[3,4-d]pyridazine core. Key steps include:

  • Amide coupling : Reaction of the furan-2-carboxamide moiety with the pyridazine intermediate under reflux in toluene or dichloromethane, often catalyzed by acetic acid to accelerate the reaction .
  • Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or condensation reactions .
  • Optimization : Critical parameters include solvent polarity (e.g., toluene vs. ethanol), temperature (reflux conditions), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and analytical methods are most effective for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the connectivity of the thieno[3,4-d]pyridazine core, trifluoromethoxy phenyl group, and furan-2-amido substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C23_{23}H18_{18}F3_3N3_3O5_5S) and detects isotopic patterns for halogenated groups .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (1680–1750 cm1^{-1}) and amide N–H bonds (3200–3400 cm1^{-1}) .

Q. How can researchers assess the compound’s initial bioactivity in enzymatic or cellular assays?

  • Enzymatic Inhibition : Screen against kinase or protease targets using fluorometric or colorimetric assays (e.g., ADP-Glo™ for kinases) with IC50_{50} determination .
  • Cellular Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to evaluate cytotoxicity .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters like temperature (60–120°C), solvent (polar vs. non-polar), and catalyst loading (e.g., acetic acid at 5–20 mol%) to identify optimal conditions .
  • Purification Strategies : Use flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity fractions .
  • Byproduct Analysis : LC-MS or TLC monitoring to track intermediates and adjust reaction quenching times .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Scaffold Modification : Introduce bioisosteres (e.g., replacing the furan ring with thiophene) to assess heterocycle influence on activity .
  • Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., kinases) and guide analog design .

Q. How can researchers resolve contradictions in biological data across structural analogs?

  • Conformational Analysis : Perform X-ray crystallography or DFT calculations to compare 3D geometries and identify steric/electronic disparities affecting binding .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (microsomal assays) and membrane permeability (Caco-2 models) to distinguish intrinsic activity from bioavailability issues .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and validate target specificity .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological macromolecules?

  • Cryo-EM or X-ray Crystallography : Resolve binding modes to enzymes or receptors at atomic resolution .
  • NMR Titration : Monitor chemical shift perturbations to map interaction sites on proteins .
  • Molecular Dynamics Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to study conformational flexibility and stability over time .

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